molecular formula C13H19NO2 B291291 N-(4-ethoxyphenyl)-3-methylbutanamide

N-(4-ethoxyphenyl)-3-methylbutanamide

Cat. No.: B291291
M. Wt: 221.29 g/mol
InChI Key: ARZVLRMOBCYHAR-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3-methylbutanamide is an amide derivative featuring a 4-ethoxyphenyl group attached to a branched 3-methylbutanamide chain. For instance, N-(4-Ethoxyphenyl)-3-hydroxybutanamide (Bucetin), a closely related compound, was historically used as an analgesic-antipyretic but withdrawn due to renal toxicity . The 3-methyl substitution in the target compound likely alters its lipophilicity and metabolic stability compared to hydroxyl or keto derivatives, though empirical data specific to this molecule remains sparse.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C13H19NO2/c1-4-16-12-7-5-11(6-8-12)14-13(15)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15)

InChI Key

ARZVLRMOBCYHAR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in the substituents on the butanamide chain or phenyl ring. Below is a comparative analysis:

Compound Name Substituent (R) Molecular Weight Key Functional Groups Biological Activity/Use
N-(4-Ethoxyphenyl)-3-methylbutanamide 3-methyl Not reported Ethoxy, methyl, amide Hypothetical analgesic (inferred)
Bucetin (N-(4-Ethoxyphenyl)-3-hydroxybutanamide) 3-hydroxy 223.26 Ethoxy, hydroxyl, amide Analgesic-antipyretic (withdrawn)
N-(4-Hydroxyphenyl)acetamide (Phenacetin metabolite) Acetamide 151.16 Hydroxyl, acetamide Analgesic (toxic metabolite)
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide 3-methyl, phenethyl 221 (EI-MS) Hydroxyl, methyl, amide Research compound (fragmentation studied)

Key Observations :

  • Metabolic Stability : Hydroxyl groups (as in Bucetin) are prone to glucuronidation, a primary detoxification pathway . Methyl groups may slow oxidative metabolism, reducing toxic metabolite formation (e.g., 4-ethoxyaniline linked to renal toxicity in Bucetin) .

Metabolic Pathways and Toxicity

  • Bucetin : Metabolized via oxidative O-de-ethylation, keto conversion, and β-decarboxylation to yield N-(4-hydroxyphenyl)acetamide, a toxic intermediate causing renal papillary necrosis . Glucuronidation accounts for 62% of oral metabolism in rabbits .
  • Phenacetin : Shares the 4-ethoxyphenyl motif but is metabolized to 4-hydroxyphenylacetamide, a nephrotoxic agent. Bucetin’s renal toxicity is less severe, attributed to slower deacylation rates .
  • However, increased lipophilicity could elevate accumulation in tissues, necessitating further study.

Pharmacological Activity

  • Bucetin: Exhibited analgesic effects via prostaglandin inhibition but was withdrawn due to carcinogenic risk .
  • N-(4-Hydroxyphenyl) Derivatives : Compounds like N-[2-(4-hydroxyphenyl)ethyl]-3-methylbutanamide show distinct mass spectral fragmentation patterns (e.g., EI-MS base peak at m/z 120) , suggesting stability differences that could influence bioactivity.

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